Tris(dimethylamino)methylsilane - 3768-57-8

Tris(dimethylamino)methylsilane

Catalog Number: EVT-317691
CAS Number: 3768-57-8
Molecular Formula: C7H21N3Si
Molecular Weight: 175.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tris(dimethylamino)methylsilane is an organosilicon compound with the formula CH3Si(N(CH3)2)3. It is a colorless liquid with a characteristic amine odor. [, , , ] It serves as a versatile precursor in various material science and chemical synthesis applications. [, , , ] Its reactivity stems from the presence of both Si-H and Si-N bonds, allowing it to participate in diverse chemical transformations. [, , , ]

Synthesis Analysis

While specific synthesis details are limited in the provided papers, Tris(dimethylamino)methylsilane is typically prepared by reacting methyltrichlorosilane (CH3SiCl3) with dimethylamine (HN(CH3)2). [] This reaction likely proceeds through a series of nucleophilic substitution reactions where dimethylamine replaces the chlorine atoms on the silicon center. []

Molecular Structure Analysis

Tris(dimethylamino)methylsilane exhibits a rich chemistry owing to its reactive Si-H and Si-N bonds. [, , , ]

  • Reaction with Hydroxyl Groups: It readily reacts with surface hydroxyl groups on silicon dioxide (SiO2), forming Si-O-Si bonds and releasing dimethylamine as a byproduct. This reaction forms the basis for its use as a surface modifier and in area-selective atomic layer deposition (ALD). [, , ]
  • Reaction with Diamines: It reacts with N,N′-dialkyldiamines to yield substituted 1,3,2-diazasilacycloalkanes. Conversely, reactions with N-alkyldiamines generate polycyclic silazanes. []
  • Catalytic Decomposition: On hot tungsten and tantalum surfaces, it undergoes catalytic decomposition to produce methyl radicals and N-methyl methyleneimine. []
  • Formation of Silaguanidinium Ion: Hydride abstraction from Tris(dimethylamino)methylsilane generates a dicationic species, the dimer of a silaguanidinium ion. This reactive species can participate in electrophilic aromatic silylation reactions. []
  • Use in Nanocrystal Synthesis: When combined with Tris(dimethylamino)phosphine, it forms a reactive tellurium precursor, Tris(dimethylamino)phosphine telluride, used in the synthesis of cadmium telluride (CdTe) nanocrystals. []
Mechanism of Action
  • Surface Modification: It primarily acts as a silylating agent, reacting with surface hydroxyl groups through a nucleophilic substitution mechanism. [, , ]
  • Formation of Silaguanidinium Ion: The mechanism involves hydride abstraction, likely facilitated by a strong Lewis acid. []
  • Catalytic Decomposition: The hot metal surfaces act as catalysts, facilitating the cleavage of Si-H and N-C bonds in Tris(dimethylamino)methylsilane. []
Physical and Chemical Properties Analysis
  • Appearance: Colorless liquid [, , , ]
  • Odor: Characteristic amine odor [, , , ]
  • Solubility: Soluble in common organic solvents []
  • Reactivity: Reacts readily with hydroxyl groups, diamines, and under catalytic conditions [, , , , ]
  • Thermal Stability: Can decompose at high temperatures, particularly under catalytic conditions []
Applications
  • Area-Selective Atomic Layer Deposition (ALD): It acts as a highly effective inhibitor for the ALD of zinc oxide (ZnO) on SiO2 surfaces. The molecule effectively passivates the SiO2 surface by reacting with hydroxyl groups, preventing ZnO deposition. [] This selectivity is crucial in microelectronics for fabricating complex nanoscale structures.
  • Surface Modification: The molecule modifies the surface properties of materials, particularly SiO2. By reacting with surface silanols, it reduces their density, impacting the material's hydrophilicity and reactivity. [, , ] This modification finds applications in chromatography, where it tailors the surface properties of capillary columns to improve separation efficiency. []
  • Precursor for SiO2 Deposition: It serves as a silicon precursor in plasma-enhanced ALD (PEALD) for depositing high-quality SiO2 films. These films exhibit high wet-etch resistance, a critical property in semiconductor manufacturing. []
  • Synthesis of Nanocrystals: It plays a crucial role in developing a highly reactive tellurium precursor used in the synthesis of CdTe nanocrystals, essential components in optoelectronic devices. []
  • Organic Synthesis: The molecule serves as a reagent in various organic synthesis reactions, including the formation of heterocyclic compounds like 1,3,2-diazasilacycloalkanes and polycyclic silazanes. [] It also acts as a precursor for generating reactive silaguanidinium ions, enabling electrophilic aromatic silylation reactions. []

Tris(dimethylamino)silane

Compound Description: Tris(dimethylamino)silane (TDMAS) is a silicon-containing compound employed in various applications, notably as a precursor for silicon dioxide (SiO2) deposition in semiconductor manufacturing. Its efficacy in atomic layer deposition (ALD) for producing high-quality SiO2 films is well-documented. [, , , , ]

Relevance: TDMAS is closely related to Tris(dimethylamino)methylsilane as both belong to the aminosilane family. They share a central silicon atom bonded to three dimethylamino groups (-N(CH3)2). The key distinction lies in the fourth substituent on the silicon atom: a methyl group (-CH3) in Tris(dimethylamino)methylsilane and a hydrogen atom (-H) in TDMAS. This structural similarity renders TDMAS highly relevant in understanding the properties and reactivity of Tris(dimethylamino)methylsilane. [, , , , ]

1,1,1-Tris(dimethylamino)disilane

Compound Description: 1,1,1-Tris(dimethylamino)disilane (TADS) serves as a precursor in plasma-enhanced atomic layer deposition (PEALD) for creating SiO2 films with high wet-etch resistance. This property is crucial in microfabrication processes. []

Relevance: TADS shares structural similarities with Tris(dimethylamino)methylsilane due to the presence of the tris(dimethylamino)silyl group, Si[N(CH3)2]3, in its structure. Both compounds belong to the aminosilane family and are employed as precursors in ALD processes, albeit for different target materials. []

Relevance: Methyltris(dimethylamino)silane is structurally identical to Tris(dimethylamino)methylsilane. This identity underscores the diverse reactivity of Tris(dimethylamino)methylsilane and its potential use in various synthetic applications, including the formation of heterocyclic silicon compounds. []

Tris(3,5-dimethylpyrazol-1-yl)methylsilane

Compound Description: Tris(3,5-dimethylpyrazol-1-yl)methylsilane acts as a precursor in synthesizing copper(II) complexes. Unexpectedly, its reaction with Cu(II)(DMF)4(ClO4)2 yields a bis[bis(3,5-dimethylpyrazol-1-yl)(dimethylamino)methane]copper(II) perchlorate complex, a product arising from a unique DMF aminalization reaction. []

Relevance: Both Tris(3,5-dimethylpyrazol-1-yl)methylsilane and Tris(dimethylamino)methylsilane share a central silicon atom bonded to a methyl group. The former features three 3,5-dimethylpyrazole groups, highlighting the ability to modify the reactivity of the silicon center through different nitrogen-containing substituents. This comparison provides insights into the potential coordination chemistry of Tris(dimethylamino)methylsilane with transition metals. []

Properties

CAS Number

3768-57-8

Product Name

Tris(dimethylamino)methylsilane

IUPAC Name

N-[bis(dimethylamino)-methylsilyl]-N-methylmethanamine

Molecular Formula

C7H21N3Si

Molecular Weight

175.35 g/mol

InChI

InChI=1S/C7H21N3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-7H3

InChI Key

AHKKZIUZTWZKDR-UHFFFAOYSA-N

SMILES

CN(C)[Si](C)(N(C)C)N(C)C

Canonical SMILES

CN(C)[Si](C)(N(C)C)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.